Methyl 5-bromo-2-methoxy-(d3)-benzoate

Description

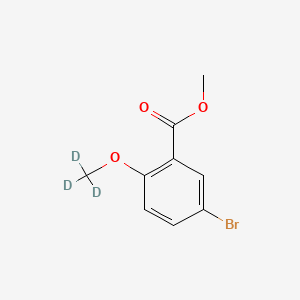

Methyl 5-bromo-2-methoxy-(d3)-benzoate is a deuterated benzoate ester derivative with a bromine substituent at position 5, a methoxy group at position 2, and three deuterium atoms (d3) replacing protons on the methoxy group. This compound is structurally related to natural and synthetic benzoate esters but distinguished by its isotopic labeling and halogenation pattern. The deuterium substitution enhances its utility in spectroscopic studies (e.g., NMR) and metabolic research due to isotopic effects on bond strength and stability .

For example, Methyl 5-bromo-4-chloro-2-methoxybenzoate (a structural analog) is synthesized via nucleophilic substitution using K₂CO₃ and methyl iodide in acetone . The deuterated methoxy group may be introduced via deuterated methanol (CD₃OH) during esterification, following protocols similar to those in and .

Properties

IUPAC Name |

methyl 5-bromo-2-(trideuteriomethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCLDNUWBUICD-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-methoxy-(d3)-benzoate typically involves the bromination of 2-methoxybenzoic acid followed by esterification. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 5-bromo-2-methoxybenzoic acid is then esterified using methanol-d3 (deuterated methanol) and a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination and esterification reactions, often conducted in continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-methoxy-(d3)-benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Palladium on carbon (Pd/C) and hydrogen gas under mild pressure.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted products such as 5-azido-2-methoxybenzoate, 5-thio-2-methoxybenzoate, or 5-alkoxy-2-methoxybenzoate.

Reduction: 2-methoxybenzoate.

Oxidation: 5-bromo-2-methoxybenzoic acid.

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-methoxy-(d3)-benzoate is used as a precursor in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its deuterium-labeled methoxy group makes it valuable in mechanistic studies and isotopic labeling experiments .

Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of the deuterium-labeled methoxy group in biological systems. It helps in understanding metabolic pathways and enzyme mechanisms .

Medicine: this compound is utilized in drug development and pharmacokinetic studies. The deuterium labeling provides insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its unique isotopic labeling is useful in quality control and analytical applications .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methoxy-(d3)-benzoate depends on its specific application. In isotopic labeling studies, the deuterium atom acts as a tracer, allowing researchers to monitor the compound’s behavior in chemical and biological systems. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The table below compares Methyl 5-bromo-2-methoxy-(d3)-benzoate with key analogs:

*Calculated based on deuterium substitution (3 amu increase over non-deuterated analog).

Key Observations :

- Halogenation: The bromine atom at position 5 enhances electrophilic reactivity compared to non-halogenated analogs like methyl benzoate, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Deuterium Effects : The d3-labeled methoxy group reduces metabolic degradation rates due to the kinetic isotope effect, a property leveraged in pharmacokinetic studies .

- Positional Isomerism : The placement of substituents significantly impacts biological activity. For example, Methyl 2-bromo-5-methoxybenzoate (Br at position 2) exhibits different pesticidal efficacy compared to the target compound .

Stability and Reactivity

- Thermal Stability: Brominated benzoates like this compound are more thermally stable than non-halogenated analogs, as seen in pyrolysis studies of methyl benzoate derivatives .

- Solubility : The bromine atom increases hydrophobicity, reducing water solubility compared to methyl benzoate but enhancing compatibility with organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.